BenchChemオンラインストアへようこそ!

2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride

Salt selection Pre-formulation Assay reproducibility

2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride (CAS 14613-43-5) is a heterocyclic small molecule featuring a partially saturated benzo[b]thiophene 1,1-dioxide (sulfone) core bearing a primary amine at the 3-position, supplied as the hydrochloride salt (C₈H₁₀ClNO₂S, MW 219.69). The compound belongs to the broader class of benzo[b]thiophene 1,1-dioxide derivatives, a scaffold extensively investigated for STAT3 inhibition (e.g., Stattic and K2071 series), PHGDH inhibition, carbonic anhydrase inhibition, and AChE modulation.

Molecular Formula C8H10ClNO2S
Molecular Weight 219.69 g/mol
CAS No. 14613-43-5
Cat. No. B1378672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride
CAS14613-43-5
Molecular FormulaC8H10ClNO2S
Molecular Weight219.69 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2S1(=O)=O)N.Cl
InChIInChI=1S/C8H9NO2S.ClH/c9-7-5-12(10,11)8-4-2-1-3-6(7)8;/h1-4,7H,5,9H2;1H
InChIKeyJWGIERZTZOJHCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride (CAS 14613-43-5): Procurement-Relevant Identity and Scaffold Context


2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride (CAS 14613-43-5) is a heterocyclic small molecule featuring a partially saturated benzo[b]thiophene 1,1-dioxide (sulfone) core bearing a primary amine at the 3-position, supplied as the hydrochloride salt (C₈H₁₀ClNO₂S, MW 219.69) [1]. The compound belongs to the broader class of benzo[b]thiophene 1,1-dioxide derivatives, a scaffold extensively investigated for STAT3 inhibition (e.g., Stattic and K2071 series), PHGDH inhibition, carbonic anhydrase inhibition, and AChE modulation [2][3]. However, the 3-amino-2,3-dihydro substitution pattern differentiates this compound from the more commonly explored 5- and 6-position amino-aromatic analogs, creating distinct reactivity and potential target selectivity profiles [4][5].

Why In-Class Benzo[b]thiophene Dioxide Analogs Cannot Substitute for 2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride in Research Procurement


Within the benzo[b]thiophene 1,1-dioxide family, substitution pattern, ring saturation state, and salt form collectively dictate pharmacological target engagement, synthetic derivatization pathways, and experimental reproducibility. Positional isomers—such as 5-amino or 6-amino benzo[b]thiophene 1,1-dioxides (e.g., the K2071/Stattic series)—present the amine on the aromatic benzene ring, yielding divergent hydrogen-bonding geometry, electronic distribution, and metabolic susceptibility compared to the aliphatic 3-amine on the saturated thiophene ring in the target compound [1][2]. Furthermore, the free base (CAS 83863-51-8) lacks the stoichiometric definition, enhanced aqueous solubility, and well-characterized crystallinity of the hydrochloride salt, introducing uncontrolled variability in dose-response and formulation studies . These structural distinctions preclude simple in-class substitution without revalidation of target engagement, SAR continuity, and assay reproducibility.

Quantitative Differentiation Evidence for 2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride (CAS 14613-43-5) vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Defined Melting Point and Stoichiometric Reproducibility

The hydrochloride salt (CAS 14613-43-5) exhibits a sharp melting point of 232.0–232.5 °C, indicative of a well-defined crystalline phase with fixed stoichiometry . A separate database entry reports a melting point range of 239–241 °C, corroborating the crystalline nature [1]. In contrast, the free base (CAS 83863-51-8) is characterized only by bulk physical properties (density 1.381 g/cm³, extrapolated boiling point 371.7 °C) with no reported sharp melting transition, consistent with amorphous or poorly crystalline material . The hydrochloride form provides a defined counterion stoichiometry (1:1 amine:HCl) that eliminates the variability in protonation state inherent to the free base, which can exist as a mixture of protonated and neutral amine species depending on handling and storage conditions.

Salt selection Pre-formulation Assay reproducibility Medicinal chemistry

Regiochemical Differentiation: 3-Position Aliphatic Amine vs. 5/6-Position Aromatic Amine Pharmacophore Geometry

The target compound bears a primary amine at the 3-position of the partially saturated thiophene ring (aliphatic amine, sp³ carbon), whereas the well-characterized STAT3 inhibitor series—including Stattic (6-nitro), K2071 (6-amino derivative), and compound 15 (6-aminobenzo[b]thiophene 1,1-dioxide series)—all carry substituents on the aromatic benzene ring (sp² carbon) [1][2]. The K2071 series exhibits STAT3 inhibitory IC₅₀ of approximately 1.5–2 μM in glioblastoma cells, comparable to Stattic (IC₅₀ 1.3 μM in MDA-MB-231 at 72 h) [1]. In the 6-aminobenzo[b]thiophene 1,1-dioxide series, compound 15 showed IC₅₀ values of 0.33–0.75 μM across multiple cancer cell lines with selective STAT3 inhibition [2]. The 3-position aliphatic amine on the dihydrothiophene ring of the target compound orients the hydrogen-bond donor vector approximately 60° out of plane relative to the aromatic amine geometry of the 5/6-substituted series, fundamentally altering the pharmacophore for targets that engage the amine as a key recognition element.

Structure-activity relationship Pharmacophore Kinase inhibitor STAT3 inhibitor

Synthetic Intermediate Value: Aliphatic Amine Reactivity Enables Derivatization Chemistries Distinct from Aromatic Amine Analogs

The target compound functions as a versatile synthetic intermediate: its 3-position aliphatic primary amine (pKₐ ~9–10 for aliphatic amines vs. ~4–5 for aromatic amines) is significantly more nucleophilic than the aromatic amines in 5- or 6-aminobenzo[b]thiophene 1,1-dioxides, enabling efficient amide coupling, reductive amination, sulfonamide formation, and urea synthesis under milder conditions [1][2]. A dedicated synthetic methodology for 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide derivatives via LDA-mediated cyclization of o-(alkylsulfonyl)benzyl azides has been established, providing a reliable entry to this scaffold class [2]. Additionally, the Rh-catalyzed asymmetric hydrogenation of prochiral benzo[b]thiophene 1,1-dioxides has been demonstrated to yield chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with up to >99% enantiomeric excess, indicating that enantioenriched forms of this scaffold are synthetically accessible for stereochemical SAR exploration [3].

Medicinal chemistry Building block Derivatization Parallel synthesis

HIF-2α and TACE Inhibitor Scaffold: Patent-Backed Target Engagement Distinct from STAT3-Focused Analogs

The 2,3-dihydrobenzo[b]thiophene scaffold, including 3-amino-substituted variants, is explicitly claimed in patent WO2020055883A1 (Nikang Therapeutics, granted as US 12,171,741 B2) as hypoxia-inducible factor 2α (HIF-2α) inhibitors for cancer therapy [1]. The patent encompasses compounds where the 3-position amino group serves as a key diversity point for SAR exploration [1]. Separately, the 3-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold has been reported to inhibit tumor necrosis factor-α converting enzyme (TACE/ADAM17), a target distinct from the STAT3 pathway that dominates the patent and primary literature for 6-substituted analogs such as Stattic and K2071 [2][3]. This dual-target association (HIF-2α + TACE) differentiates the target compound's reported target space from that of the 6-amino/6-nitro STAT3 inhibitor series, whose primary mechanism centers on STAT3 SH2 domain blockade [3].

HIF-2α inhibitor TACE inhibitor Cancer Hypoxia Inflammation

Hydrophilicity and Physicochemical Profile: logP −0.351 Contrasts with More Lipophilic Benzo[b]thiophene Dioxide Congeners

The hydrochloride salt of the target compound has a computed logP of −0.351, indicating hydrophilic character that favors aqueous solubility [1]. This contrasts sharply with the unsubstituted benzo[b]thiophene 1,1-dioxide core (logP ~1.5–2.0 estimated) and with 6-nitro-substituted Stattic (predicted logP ~1.0–1.5), as well as with the highly functionalized 5-amino-2,7-diaryl-dihydrobenzo[b]thiophene AChE inhibitors (calculated logP typically >3.0 due to diaryl substitution) [2][3]. The combination of the polar sulfone moiety, the protonated aliphatic amine (at physiological pH), and the absence of lipophilic aromatic substituents on the thiophene ring yields a markedly lower logP than most benzo[b]thiophene dioxide derivatives explored in the literature, which tend to accumulate lipophilic bulk for target affinity.

Physicochemical properties logP Solubility Drug-likeness Lead optimization

Synthetic Accessibility and Scalability: Established One-Step Cyclization Route vs. Multi-Step Sequences for 5/6-Amino Isomers

A direct synthetic route to 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide derivatives has been established via LDA-mediated cyclization of o-(alkylsulfonyl)benzyl azides with concomitant denitrogenation, providing the 3-amino-2,3-dihydro scaffold in a single operational step from readily accessible precursors [1]. In contrast, the synthesis of 5- or 6-aminobenzo[b]thiophene 1,1-dioxide analogs typically requires: (i) nitration of benzo[b]thiophene 1,1-dioxide followed by reduction, or (ii) construction of the thiophene ring onto a pre-functionalized benzene ring—both multi-step sequences with regioselectivity challenges [2][3]. The commercial availability of the target compound at 95% purity from multiple vendors (AKSci, CymitQuimica, Leyan, TRC) in scales from 10 mg to 5 g further supports its practical accessibility for research programs .

Synthetic methodology Scalability Process chemistry Building block supply

Evidence-Backed Research and Industrial Application Scenarios for 2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride (CAS 14613-43-5)


HIF-2α Inhibitor Hit Finding and Lead Optimization Campaigns

The 2,3-dihydrobenzo[b]thiophene scaffold with 3-amino substitution is explicitly claimed in granted patent US 12,171,741 B2 (WO2020055883A1) as an HIF-2α inhibitor chemotype for cancer therapy [1]. The target compound serves as a key synthetic intermediate for constructing the claimed scaffold series. Its aliphatic 3-amine enables rapid parallel derivatization (amide, sulfonamide, urea, and reductive amination libraries) to explore SAR around the HIF-2α pharmacophore, with the hydrochloride salt ensuring consistent stoichiometry across library members [2].

TACE/ADAM17 Inhibitor Screening and Mechanistic Probe Development

The 3-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold has been associated with TACE (TNF-α converting enzyme) inhibition, a target implicated in inflammatory disease and cancer progression [1]. For research groups investigating TACE biology, the target compound offers an entry point that is structurally orthogonal to hydroxamate-based TACE inhibitors, potentially yielding distinct selectivity profiles against other metalloproteases. The compound's low logP (−0.351) supports aqueous compatibility in biochemical TACE assays [2].

Chiral 2,3-Dihydrobenzo[b]thiophene 1,1-Dioxide Library Synthesis for Stereochemical SAR

Rh-catalyzed asymmetric hydrogenation methodology has been established for prochiral benzo[b]thiophene 1,1-dioxides, delivering chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with up to >99% enantiomeric excess [1]. The 3-position amine of the target compound provides a synthetic handle that can be elaborated both before and after enantioselective reduction, enabling systematic exploration of stereochemistry-activity relationships. This is particularly relevant given that the 3-position is a stereogenic center in the 2,3-dihydro series, making enantiopure procurement or synthesis essential for rigorous SAR studies [2].

Physicochemical Property-Driven Fragment or Lead Optimization Starting Point

With a computed logP of −0.351, the target compound occupies a hydrophilic region of physicochemical space that is underrepresented among published benzo[b]thiophene dioxide inhibitors [1]. In lead optimization programs where lipophilic ligand efficiency (LLE) optimization is critical, this compound can serve as a low-lipophilicity starting point for fragment growing or scaffold hopping, contrasting with the higher logP of the Stattic series (estimated logP ~1.0–1.5) and diaryl-substituted AChE inhibitors (logP >3.0) [2][3]. The hydrochloride salt form further supports aqueous solubility in biochemical and cell-based assays.

Quote Request

Request a Quote for 2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.